Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate
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Overview
Description
Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate is a chemical compound with the molecular formula C15H18N4O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate can be achieved through a multi-step process. One common method involves the reaction of 2-amino-6-chloropyridine with benzylamine to form 2-amino-6-(benzylamino)pyridine. This intermediate is then reacted with ethyl chloroformate to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the amino and carbamate groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to enzyme active sites, altering their activity and affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl(2-amino-6-(methylamino)pyridin-3-yl)carbamate
- Ethyl(2-amino-6-(phenylamino)pyridin-3-yl)carbamate
- Ethyl(2-amino-6-(fluoroamino)pyridin-3-yl)carbamate
Uniqueness
Ethyl(2-amino-6-(benzylamino)pyridin-3-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17N4O2- |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-[2-amino-6-(benzylamino)pyridin-3-yl]-N-ethylcarbamate |
InChI |
InChI=1S/C15H18N4O2/c1-2-19(15(20)21)12-8-9-13(18-14(12)16)17-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,20,21)(H3,16,17,18)/p-1 |
InChI Key |
XOGLZGQHHQRHLT-UHFFFAOYSA-M |
Canonical SMILES |
CCN(C1=C(N=C(C=C1)NCC2=CC=CC=C2)N)C(=O)[O-] |
Origin of Product |
United States |
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